The synthesis of BI-853520 involves a multi-step chemical process that has been optimized to enhance its potency and selectivity as an inhibitor. The compound is based on a 2-Anilino-4-benzylaminopyrimidine scaffold, which was identified through structure-activity relationship studies. Key technical details include:
The molecular structure of BI-853520 can be described as follows:
The structural analysis reveals that the compound binds competitively to the ATP-binding site of focal adhesion kinase. X-ray crystallography studies have shown that the nitrogen atoms in the aniline and pyrimidine rings form hydrogen bonds with key residues in the kinase domain, facilitating strong interactions that inhibit enzymatic activity .
BI-853520 undergoes specific chemical reactions upon administration:
In vitro assays have demonstrated that BI-853520 exhibits a median inhibitory concentration (IC₅₀) of approximately 1 nmol/L against focal adhesion kinase, showcasing its high potency. Additionally, selectivity assays indicate minimal cross-reactivity with other kinases, such as PYK2, even at significantly higher concentrations .
The mechanism of action for BI-853520 involves:
Preclinical studies have shown significant tumor growth inhibition in xenograft models treated with BI-853520, supporting its potential efficacy in targeting tumors characterized by aberrant focal adhesion kinase activity .
Comprehensive pharmacokinetic studies have indicated that BI-853520 exhibits favorable absorption characteristics with a maximum tolerated dose established at 200 mg once daily during clinical trials .
BI-853520 is primarily investigated for its applications in oncology:
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a 125-kDa non-receptor tyrosine kinase that localizes at the nexus of integrin and growth factor receptor signaling pathways. Its structure comprises three functional domains:
Table 1: Functional Domains of FAK and Their Oncogenic Roles
Domain | Key Structural Features | Oncogenic Signaling Pathways |
---|---|---|
FERM | Y397 autophosphorylation site; clover-like F1/F2/F3 subdomains | SRC-LATS1/2-YAP; p53-MDM2 ubiquitination |
Kinase | Y576/Y577 phosphorylation sites; ATP-binding pocket | PI3K/AKT/mTOR; proliferation/survival |
FAT | Y861/Y925 phosphorylation sites; paxillin/talin binding | Ras/RAF/MEK-ERK; migration/angiogenesis |
FAK overexpression occurs in >70% of solid tumors (e.g., breast, ovarian, pancreatic, sarcoma) and correlates with advanced disease and poor prognosis. Mechanistically, FAK drives:
BI 853520 (Ifebemtinib) is a novel 2-aminophenyl-4-phenoxypyrimidine derivative optimized for potency and selectivity. Its development addressed key limitations of earlier FAK inhibitors:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0